O-(3-Chlorobenzoyl)hydroxylamine hydrochloride
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Overview
Description
O-(3-Chlorobenzoyl)hydroxylamine hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. It is known for its role as an electrophilic aminating reagent, which makes it valuable in the synthesis of various organic molecules and pharmaceuticals .
Preparation Methods
The synthesis of O-(3-Chlorobenzoyl)hydroxylamine hydrochloride typically involves the reaction of hydroxylamine with 3-chlorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .
Chemical Reactions Analysis
O-(3-Chlorobenzoyl)hydroxylamine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Electrophilic Amination: It is widely used as an electrophilic aminating agent in transition metal-catalyzed C–N bond-forming reactions.
Common reagents used in these reactions include transition metal catalysts like palladium and copper, which facilitate the formation of C–N bonds. The major products formed from these reactions are various amines and amides .
Scientific Research Applications
O-(3-Chlorobenzoyl)hydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of C–N bonds.
Biology: The compound is used in the study of biological pathways involving nitrogen-containing compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which O-(3-Chlorobenzoyl)hydroxylamine hydrochloride exerts its effects involves its role as an electrophilic aminating agent. It reacts with nucleophiles to form C–N bonds, which are crucial in the synthesis of various organic compounds. The molecular targets and pathways involved include transition metal-catalyzed reactions, where the compound facilitates the formation of amines and amides .
Comparison with Similar Compounds
O-(3-Chlorobenzoyl)hydroxylamine hydrochloride can be compared with other similar compounds such as:
O-Benzylhydroxylamine hydrochloride: Similar in structure but with a benzyl group instead of a chlorobenzoyl group.
O-(Diphenylphosphinyl)hydroxylamine: Another electrophilic aminating agent with different substituents.
Hydroxylamine-O-sulfonic acid: Used for similar purposes but with different reactivity and applications
These compounds share similar properties but differ in their reactivity and specific applications, highlighting the uniqueness of this compound in certain contexts .
Properties
CAS No. |
35657-39-7 |
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Molecular Formula |
C7H7Cl2NO2 |
Molecular Weight |
208.04 g/mol |
IUPAC Name |
amino 3-chlorobenzoate;hydrochloride |
InChI |
InChI=1S/C7H6ClNO2.ClH/c8-6-3-1-2-5(4-6)7(10)11-9;/h1-4H,9H2;1H |
InChI Key |
KJZQNBQJDJHWDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)ON.Cl |
Origin of Product |
United States |
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